4-Propoxybenzoic acid
Overview
Description
4-Propoxybenzoic acid, also known as p-Propoxybenzoic acid, is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid where a propoxy group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propoxybenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) and requires heating .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Propoxybenzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Reduction: Reduction of the carboxylic acid group to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions where the propoxy group can be replaced by other substituents.
Common Reagents and Conditions
Esterification: Typically involves reagents like methanol or ethanol and an acid catalyst such as sulfuric acid.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Esterification: Formation of propyl esters.
Reduction: Formation of 4-propoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
4-Propoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystals and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-Propoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The propoxy group can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Similar structure but with a methoxy group instead of a propoxy group.
4-Ethoxybenzoic acid: Contains an ethoxy group instead of a propoxy group.
4-Butoxybenzoic acid: Features a butoxy group in place of the propoxy group
Uniqueness
4-Propoxybenzoic acid is unique due to its specific propoxy substituent, which imparts distinct physical and chemical properties.
Properties
IUPAC Name |
4-propoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFUWFOCYZZGQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202750 | |
Record name | p-Propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-19-7 | |
Record name | 4-Propoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5438-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Propoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Propoxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4-propoxybenzoic acid?
A1: this compound is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol [, ]. Spectroscopic data, such as FTIR, can be used to confirm the presence of characteristic functional groups like carboxylic acid and ether groups [].
Q2: How does the structure of this compound relate to its antitubercular activity?
A2: Research suggests that the antitubercular activity of this compound and its analogs increases with their lipophilicity []. This is reflected in the higher HPLC capacity factors observed for the more potent compounds in the series. Among the tested alkoxybenzoic acids, 4-pentoxybenzoic acid exhibited the highest activity, comparable to some commercially available antituberculosis drugs in vitro [].
Q3: What unique material properties does this compound exhibit?
A3: this compound can act as a hydrogen-bonded mesogen due to the dimerization of its carboxylic acid groups []. When grafted onto a polysiloxane backbone, this property allows the formation of a thermoreversible nematic network. This network demonstrates liquid crystalline behavior at elevated temperatures and transitions to a stable network structure upon cooling [].
Q4: Has the thermodynamic behavior of this compound been investigated?
A4: Yes, the vapor pressure of this compound was measured at various temperatures using the Knudsen mass-loss effusion technique []. From this data, thermodynamic properties such as the standard molar enthalpy and Gibbs energy of sublimation were derived. Additionally, differential scanning calorimetry was employed to study phase transitions in the condensed phase [].
Q5: Are there any potential applications for this compound in drug development?
A5: While this compound itself was identified as a potential eye irritant through in-silico ocular toxicity prediction models [], its presence as a degradation product of proparacaine hydrochloride highlights the importance of understanding its properties. This knowledge is crucial for ensuring the safety and efficacy of pharmaceuticals containing proparacaine hydrochloride []. Further research may explore modifications to its structure and assess potential applications in other therapeutic areas.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.